2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
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Overview
Description
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyridine ring, a thiadiazole ring, and a sulfanyl-acetamide linkage, making it a versatile candidate for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of this compound is 5-lipoxygenase (5-LOX) . 5-LOX is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions.
Mode of Action
The compound interacts with 5-LOX, potentially inhibiting its activity . By inhibiting 5-LOX, the compound can reduce the production of leukotrienes, thereby mitigating inflammatory and allergic responses.
Biochemical Pathways
The compound affects the leukotriene biosynthesis pathway. Leukotrienes are produced from arachidonic acid via the 5-LOX pathway. By inhibiting 5-LOX, the compound disrupts this pathway, reducing the production of leukotrienes .
Result of Action
By inhibiting 5-LOX and disrupting leukotriene biosynthesis, the compound can mitigate inflammatory and allergic responses. This could potentially lead to therapeutic effects in conditions characterized by excessive inflammation or allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, 3-cyano-4,6-dimethylpyridine, is synthesized through a series of reactions involving nitration, reduction, and alkylation.
Sulfanyl Group Introduction: The pyridine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The intermediate product is further reacted with acetic anhydride to form the acetamide linkage.
Thiadiazole Ring Formation: Finally, the compound is cyclized with a phenyl-substituted thiadiazole precursor under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyridine and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine and thiadiazole derivatives.
Scientific Research Applications
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
- 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-methyl-1,2,4-thiadiazol-3-yl)acetamide
Uniqueness
The uniqueness of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS2/c1-11-8-12(2)20-17(14(11)9-19)25-10-15(24)21-18-22-16(26-23-18)13-6-4-3-5-7-13/h3-8H,10H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPHTMZOAWKKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NSC(=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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